molecular formula C14H13N3O5 B11963394 N-(2-Ethoxyphenyl)-2,4-dinitroaniline

N-(2-Ethoxyphenyl)-2,4-dinitroaniline

Cat. No.: B11963394
M. Wt: 303.27 g/mol
InChI Key: YDSSTXUEYAVMQR-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-2,4-dinitroaniline is an organic compound that belongs to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups attached to an aniline ring. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxyphenyl)-2,4-dinitroaniline typically involves the nitration of N-(2-ethoxyphenyl)aniline. The process begins with the preparation of N-(2-ethoxyphenyl)aniline, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions of the aniline ring.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-Ethoxyphenyl)-2,4-dinitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-(2-Ethoxyphenyl)-2,4-dinitroaniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)-2,4-dinitroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups play a crucial role in its reactivity, allowing it to interact with various biological molecules. The ethoxy group enhances its solubility and facilitates its transport within biological systems. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to affect cellular processes through its interaction with enzymes and receptors.

Comparison with Similar Compounds

N-(2-Ethoxyphenyl)-2,4-dinitroaniline can be compared with other dinitroaniline compounds, such as:

  • N-(2-Methoxyphenyl)-2,4-dinitroaniline
  • N-(2-Chlorophenyl)-2,4-dinitroaniline
  • N-(2-Fluorophenyl)-2,4-dinitroaniline

Uniqueness: The presence of the ethoxy group in this compound distinguishes it from other similar compounds. This functional group enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C14H13N3O5

Molecular Weight

303.27 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2,4-dinitroaniline

InChI

InChI=1S/C14H13N3O5/c1-2-22-14-6-4-3-5-12(14)15-11-8-7-10(16(18)19)9-13(11)17(20)21/h3-9,15H,2H2,1H3

InChI Key

YDSSTXUEYAVMQR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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